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Compound of Interest

Compound Name: 2-Propoxybutane

Cat. No.: B13940789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-propoxybutane is not readily available in

publicly accessible databases. The data presented in this guide is predicted based on

established principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry for

structurally similar compounds.

Introduction
2-Propoxybutane, an ether, is a valuable compound for various research and development

applications. A thorough understanding of its structural and chemical properties is paramount

for its effective use. This technical guide provides a comprehensive overview of the predicted

spectroscopic data for 2-propoxybutane, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring

such data are also provided to aid in experimental design and data interpretation.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-propoxybutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Protons adjacent to the ether oxygen are expected to be deshielded and appear at a higher

chemical shift (downfield).[1]

Signal
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 3.3 - 3.5 Sextet 1H O-CH

b 3.2 - 3.4 Triplet 2H O-CH₂

c 1.4 - 1.6 Multiplet 2H
-CH₂-CH₃

(propoxy)

d 1.3 - 1.5 Multiplet 2H
-CH₂-CH₃

(butoxy)

e 1.1 - 1.2 Doublet 3H -CH(CH₃)

f 0.8 - 1.0 Triplet 3H
-CH₂-CH₃

(propoxy)

g 0.8 - 1.0 Triplet 3H
-CH₂-CH₃

(butoxy)

¹³C NMR (Carbon-13 NMR)

Carbon atoms directly bonded to the ether oxygen are deshielded and appear at a higher

chemical shift.[2]
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Signal
Predicted Chemical Shift
(δ, ppm)

Assignment

1 75 - 80 O-CH

2 68 - 72 O-CH₂

3 28 - 32 -CH₂-CH₃ (butoxy)

4 22 - 26 -CH₂-CH₃ (propoxy)

5 18 - 22 -CH(CH₃)

6 10 - 14 -CH₂-CH₃ (propoxy)

7 9 - 13 -CH₂-CH₃ (butoxy)

Infrared (IR) Spectroscopy
The most characteristic absorption for an ether is the C-O stretching vibration, which is typically

strong.

Predicted Absorption
Range (cm⁻¹)

Vibration Type Intensity

2850 - 3000 C-H stretch (alkane) Strong

1300 - 1500 C-H bend (alkane) Medium

1050 - 1150 C-O stretch (ether) Strong

Mass Spectrometry (MS)
The molecular ion peak for ethers is often weak. Fragmentation commonly occurs via cleavage

of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond.[3][4]
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Predicted m/z Proposed Fragment Ion Notes

116 [C₇H₁₆O]⁺
Molecular Ion (M⁺) - Expected

to be of low intensity.

87 [M - C₂H₅]⁺
Loss of an ethyl radical from

the butyl group.

73 [M - C₃H₇]⁺ Loss of a propyl radical.

59 [CH₃CH₂CH₂O]⁺ Propoxy cation.

57 [CH₃CH₂CH(CH₃)]⁺ sec-Butyl cation.

43 [CH₃CH₂CH₂]⁺
Propyl cation - Often a

prominent peak.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve 5-25 mg of 2-propoxybutane in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for both the ¹H and ¹³C frequencies.[5]

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of ¹³C nuclei.[6]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[7]

Instrument Setup:

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the instrument and atmosphere.

Data Acquisition:

Place a small drop of 2-propoxybutane onto the ATR crystal, ensuring complete coverage

of the crystal surface.[8]
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Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-propoxybutane in a volatile organic solvent (e.g., hexane or

dichloromethane).[9]

Instrument Setup (Gas Chromatography):

Equip the gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar

column like DB-5ms).

Set the injector temperature, oven temperature program, and carrier gas (e.g., helium)

flow rate appropriate for the analysis of a volatile ether.

Instrument Setup (Mass Spectrometry):

Set the ion source temperature and the mass analyzer parameters. Electron Ionization

(EI) is a common ionization method for this type of compound.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injector.

The GC will separate the components of the sample, and the eluting compounds will be

introduced into the mass spectrometer.

The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions produced.

Data Processing:
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Identify the peak corresponding to 2-propoxybutane in the total ion chromatogram.

Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Visualizations
The following diagrams illustrate the logical relationships and experimental workflows involved

in the spectroscopic analysis of 2-propoxybutane.

Logical Relationship of Spectroscopic Methods for Structural Elucidation

Spectroscopic Techniques

Derived Structural Information

NMR Spectroscopy
(¹H and ¹³C)

Carbon-Hydrogen Framework
(Connectivity)

IR Spectroscopy

Functional Groups
(C-O Ether Linkage)

Mass Spectrometry

Molecular Weight and Formula

Elucidated Structure of
2-Propoxybutane

Click to download full resolution via product page

Caption: Structural elucidation of 2-propoxybutane.
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General Experimental Workflow for Spectroscopic Analysis

Sample Preparation
(Dilution/Dissolution)

Instrument Setup
(Calibration & Background Scan)

Data Acquisition
(NMR, IR, or MS)

Data Processing
(Fourier Transform, Baseline Correction, etc.)

Spectral Analysis
(Peak Picking & Assignment)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13940789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

